9-Chlorophenanthrene
Overview
Description
9-Chlorophenanthrene is a chlorinated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a chlorine atom at the ninth position of the phenanthrene structure. This compound appears as a white to yellow crystalline solid with a strong aromatic odor. It is insoluble in water but soluble in non-polar solvents such as benzene, toluene, and dichloromethane .
Scientific Research Applications
9-Chlorophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in the study of aromatic substitution reactions.
Biology: Research on its mutagenic and carcinogenic properties, particularly its interaction with aryl hydrocarbon receptors.
Medicine: Investigated for its potential effects on cellular pathways and its role in the development of certain diseases.
Industry: Utilized in the production of specialty chemicals and as a reference standard in environmental testing
Mechanism of Action
Target of Action
9-Chlorophenanthrene is a monochlorinated phenanthracene It is often used in organic synthesis and chemical research , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is known to be used as a raw material in organic synthesis reactions to prepare compounds with specific functionalities . It is also used to study the properties and reaction mechanisms of aromatic compounds .
Biochemical Pathways
Given its use in organic synthesis and chemical research , it is likely that the compound could influence a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It is known that this compound is insoluble in water at room temperature but can dissolve in nonpolar solvents such as benzene, toluene, and dichloromethane . This suggests that its bioavailability may be influenced by the presence of these solvents.
Result of Action
It is known to be a potentially harmful chemical to humans . Direct contact with the skin, eyes, and respiratory tract should be avoided .
Action Environment
This compound is stable in air but decomposes at high temperatures . It is sensitive to light and can turn yellow over time . Its action, efficacy, and stability are likely influenced by environmental factors such as temperature, light, and the presence of nonpolar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Chlorophenanthrene can be synthesized through the chlorination of phenanthrene. One common method involves the reaction of phenanthrene with copper(I) chloride (CuCl) under heating conditions. The reaction proceeds as follows: [ \text{Phenanthrene} + \text{CuCl} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and precise control of reaction parameters such as temperature and chlorine concentration .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding phenanthrene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenanthrene derivatives with different functional groups.
Oxidation: Phenanthrenequinone and other oxygenated phenanthrene derivatives.
Reduction: Phenanthrene
Comparison with Similar Compounds
Phenanthrene: The parent compound without the chlorine substitution.
9-Bromophenanthrene: A brominated derivative with similar properties but different reactivity.
10-Chlorophenanthrene: Another chlorinated derivative with the chlorine atom at a different position.
Uniqueness: 9-Chlorophenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. Its distinct properties make it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
9-chlorophenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWHZQNUDAJJSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241572 | |
Record name | Phenanthrene, 9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947-72-8 | |
Record name | 9-Chlorophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthrene, 9-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 947-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chlorophenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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